![molecular formula C10H14BrNO3 B043415 (S)-1-Carboxy-3-phenylpropoxyammonium bromide CAS No. 73086-97-2](/img/structure/B43415.png)
(S)-1-Carboxy-3-phenylpropoxyammonium bromide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide often involves one-pot reactions or cyclization processes. For example, a one-pot synthesis method catalyzed by butyldimethyl(1-phenylethyl)ammonium bromide has been used to produce α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite, yielding high product yields (K. R. Reddy et al., 2005). Additionally, intramolecular cyclization reactions have been employed to generate structurally complex salts with potential biological activity (E. O. Chukhajian et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray crystallography, has been pivotal in characterizing compounds similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide. For instance, the crystal structure determination of N-phenyl-(5-anilino-2,4-pentadienylidene)ammonium bromide hemihydrate has revealed insights into the arrangement and bonding within similar compounds, highlighting the planar nature and aromatic character of these molecules (J. Kroon & H. Krabbendam, 1974).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, such as base-catalyzed intramolecular Diels-Alder cyclizations and cycloadditions, leading to the formation of biologically active cyclic salts. These reactions often result in high yields and showcase the reactive versatility of the ammonium bromide moiety (E. O. Chukhajian et al., 2013).
Physical Properties Analysis
Quaternary ammonium bromides, similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide, exhibit diverse physical properties, such as forming smectic liquid crystals and displaying phase transitions, which are crucial for applications in materials science. The synthesis and characterization of these compounds include detailed analyses of their crystallographic and thermal properties (Wei Xi-lian, 2013).
Chemical Properties Analysis
The chemical properties of similar compounds are characterized by their reactivity in various organic transformations, including oxidative transformations and intramolecular reactions leading to structurally complex and functionally diverse products. These transformations are pivotal in the synthesis of new materials and biologically active molecules (Dinesh S. Bhalerao et al., 2007).
properties
IUPAC Name |
carboxy(3-phenylpropoxy)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.BrH/c12-10(13)11-14-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKRAFIUKSLFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Carboxy-3-phenylpropoxyammonium bromide | |
CAS RN |
73086-97-2 |
Source
|
Record name | (S)-1-Carboxy-3-phenylpropoxyammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073086972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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